Amylopectin

Vue d'ensemble

Description

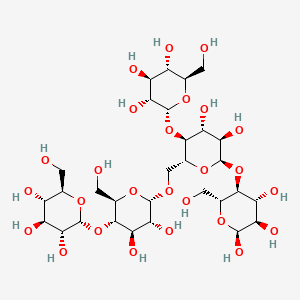

Amylopectin is a highly branched polysaccharide and a major component of starch, accounting for approximately 70-80% of its structure . It is composed of glucose units linked primarily by α-1,4-glycosidic bonds, with branching points formed by α-1,6-glycosidic bonds . This compound is found in various plant-based foods, including potatoes, rice, and corn, and plays a crucial role in energy storage within plants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Amylopectin is naturally synthesized in plants through the action of several enzymes, including ADP-glucose pyrophosphorylase, soluble starch synthase, starch branching enzyme, and starch debranching enzyme . These enzymes work together to add glucose units and create branching points, resulting in the highly branched structure of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of starch from plant sources such as corn, potatoes, or rice. The starch is then processed to separate this compound from amylose, the other major component of starch . This separation can be achieved through various methods, including differential solubility, precipitation, and chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Amylopectin undergoes several types of chemical reactions, including hydrolysis, oxidation, and esterification . Hydrolysis, catalyzed by enzymes such as amylase, breaks down this compound into smaller glucose units . Oxidation reactions can modify the hydroxyl groups on the glucose units, while esterification can introduce ester groups to the molecule .

Common Reagents and Conditions

Hydrolysis: Enzymes like amylase are commonly used to hydrolyze this compound under mild conditions (pH 6-7, 37°C).

Oxidation: Reagents such as sodium periodate can oxidize this compound, typically under acidic conditions (pH 4-5).

Major Products

Hydrolysis: Produces glucose and maltose units.

Oxidation: Results in the formation of aldehyde and carboxyl groups on the glucose units.

Esterification: Yields esterified this compound with modified functional groups.

Applications De Recherche Scientifique

Food Industry Applications

Amylopectin is primarily known for its role in the food industry, where it serves as a thickening agent and stabilizer. Its rapid digestion leads to a higher glycemic index compared to amylose, making it particularly useful in specific dietary formulations.

1.1. Texture Modification

- Thermoreversible Gels : this compound can be modified to create thermoreversible gels, which are useful in food products that require specific textural properties. Research shows that treating starch with enzymes like α-glucosidase broadens the branch-chain length distribution in this compound, enhancing its gelling properties .

1.2. Dietary Considerations

- Insulin Response : Studies indicate that diets high in this compound can lead to increased insulin resistance in animal models, highlighting its impact on glucose metabolism . This characteristic is crucial for formulating products aimed at managing blood sugar levels.

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized for its biocompatibility and biodegradability.

2.1. Drug Delivery Systems

- Excipient Role : this compound serves as an excipient in tablet formulations due to its binding properties and ability to disintegrate tablets effectively . Its natural origin enhances patient acceptance and reduces the risk of adverse reactions.

2.2. Tissue Engineering

- Scaffold Materials : In tissue engineering, this compound-based materials are explored for creating scaffolds that promote cellular integration while minimizing immune responses . The incorporation of this compound into composite materials improves their mechanical properties, making them suitable for applications in bone repair .

Industrial Applications

This compound's versatility extends to various industrial uses, particularly as an adhesive and in bioplastics.

3.1. Adhesives

- Corrugated Board Production : Native starches, primarily composed of this compound, are used to create strong adhesives for corrugated board manufacturing. These adhesives are effective due to their gelatinization properties during the drying process .

3.2. Bioplastics

- Sustainable Materials : High-amylopectin starches are increasingly used in producing biodegradable plastics, addressing environmental concerns associated with traditional plastics . These materials can serve as alternatives for packaging and disposable items.

4.1. Waxy Potatoes

Research has demonstrated that waxy potatoes, rich in this compound, can be genetically modified using CRISPR technology to enhance their starch content for applications in bioplastics and food additives . This innovation showcases the potential of this compound-rich crops in sustainable product development.

4.2. Modified Starches in Food Products

A study involving various plant sources showed that modifying starches with enzymes led to improved freeze-thaw stability and texture in food products containing this compound . This modification is crucial for maintaining product quality during storage and transport.

Mécanisme D'action

Amylopectin exerts its effects primarily through its interaction with enzymes that break down starch. In plants, this compound is hydrolyzed by enzymes such as amylase to release glucose units, which are then used for energy production . In humans and animals, dietary this compound is similarly broken down by digestive enzymes, providing a source of glucose for metabolic processes .

Comparaison Avec Des Composés Similaires

Amylopectin is often compared to amylose, another component of starch. While both are polysaccharides composed of glucose units, they differ significantly in structure and properties:

This compound: Highly branched, water-insoluble, and rapidly hydrolyzed due to its many branching points.

Amylose: Mostly linear, water-soluble, and hydrolyzed more slowly due to its fewer branching points.

Other similar compounds include glycogen, which is a highly branched polysaccharide found in animals. Glycogen is structurally similar to this compound but has more frequent branching, making it more compact and rapidly mobilized for energy .

Activité Biologique

Amylopectin is a highly branched polysaccharide and one of the two main components of starch, the other being amylose. Its unique structure and properties contribute significantly to its biological activity and applications in various fields, including nutrition, medicine, and food science. This article provides a detailed exploration of the biological activity of this compound, supported by research findings, data tables, and case studies.

Structure and Composition

This compound consists of glucose units linked primarily by α(1→4) glycosidic bonds, with branching occurring via α(1→6) bonds. This branching is crucial as it affects the molecule's digestibility and functional properties. The degree of branching and chain length distribution within this compound can influence its metabolic pathways and biological effects.

Chain Length Distribution

The chain length distribution of this compound significantly impacts its physicochemical properties. Research has shown that shorter chains (degree of polymerization, DP 6-11) correlate negatively with certain thermal properties, while longer chains (DP 12-24) are positively correlated with peak viscosity and other rheological characteristics .

| Chain Length (DP) | Correlation with Properties |

|---|---|

| 6-11 | Negative with viscosity |

| 12-24 | Positive with viscosity |

| 25-36 | Negative with thermal properties |

Metabolism and Digestibility

This compound is metabolized differently than amylose due to its branched structure. It is more readily digested by enzymes such as alpha-amylase, leading to quicker glucose release into the bloodstream. This rapid digestibility can influence glycemic responses in humans .

Enzymatic Breakdown

The breakdown of this compound involves several key enzymes:

- Alpha-amylase : Hydrolyzes α(1→4) bonds.

- Beta-amylase : Works on the non-reducing ends to release maltose.

- Debranching enzymes : Remove branches to facilitate further digestion.

Studies indicate that the presence of this compound in dietary sources can lead to higher postprandial blood glucose levels compared to amylose-rich foods .

Physiological Effects

This compound has been studied for its various physiological effects:

- Energy Storage : As a major component of starch, this compound serves as a significant energy reserve in plants and is a crucial dietary carbohydrate for humans.

- Biocompatibility : Due to its natural origin and structure, this compound exhibits high biocompatibility, making it suitable for biomedical applications .

- Biodegradability : The structure allows for biodegradation, which can be advantageous in pharmaceutical formulations where controlled release is desired .

Biomedical Applications

Recent research highlights the potential applications of this compound in the biomedical field:

- Drug Delivery Systems : Modified this compound can enhance drug solubility and stability.

- Wound Healing : Its biocompatibility makes it a candidate for use in wound dressings.

- Nutraceuticals : this compound's role in regulating blood sugar levels has led to its inclusion in functional foods designed for diabetic patients .

Case Studies

- Glycemic Index Studies : A study comparing the glycemic index (GI) of foods rich in this compound versus those rich in amylose found that high this compound content correlates with higher GI values, indicating faster glucose absorption .

- Modification for Enhanced Properties : Research on chemically modified this compound has shown improved functional properties for use in food products, such as increased viscosity and stability under heat .

- Impact on Metabolic Health : A clinical trial demonstrated that diets high in this compound lead to greater insulin responses compared to those high in amylose, suggesting implications for dietary recommendations in managing metabolic diseases .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-6-11(35)13(37)19(43)28(50-6)55-24-9(4-34)52-27(21(45)16(24)40)48-5-10-25(56-29-20(44)14(38)12(36)7(2-32)51-29)17(41)22(46)30(53-10)54-23-8(3-33)49-26(47)18(42)15(23)39/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGFVAGNIYUEEP-WUYNJSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4C(OC(C(C4O)O)O)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amylopectin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

9037-22-3 | |

| Record name | Amylopectin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14927 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amylopectin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amylopectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylopectin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.